

Application Notes and Protocols: Dinitromethane as a Precursor for Energetic Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dinitromethane**

Cat. No.: **B14754101**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Dinitromethane** and the materials described herein are highly energetic and potentially explosive. These compounds are sensitive to shock, friction, and heat. All handling and synthesis should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. The transportation of **dinitromethane** is forbidden by the U.S. Department of Transportation.[1] Free **dinitromethane** is an unstable oil that decomposes, even at room temperature, while its salts are significantly more stable.[2][3]

Introduction

Dinitromethane ($\text{CH}_2(\text{NO}_2)_2$) is a nitro compound recognized for its potential as a precursor in the synthesis of high-energy materials.[4] Its high nitrogen content and the energetic dinitromethyl functional group make it a valuable building block for developing explosives and propellants with enhanced density, oxygen balance, and performance.[4][5] These application notes provide an overview of the properties of **dinitromethane** and detail its application in the synthesis of notable energetic materials like 1,1-diamino-2,2-dinitroethene (FOX-7).

Physicochemical Properties of Dinitromethane

Purified **dinitromethane** is a colorless liquid with a relatively weak, pleasant odor.^[1] While it is relatively stable at room temperature and can be stored for extended periods at 0°C, it is sensitive to shock and friction and can decompose exothermically at high temperatures.^{[1][4]}

Table 1: Physical and Chemical Properties of **Dinitromethane**

Property	Value	Source
CAS Number	625-76-3	[1] [4] [6]
Molecular Formula	CH ₂ N ₂ O ₄	[1] [4] [7]
Molar Mass	106.037 g·mol ⁻¹	[1] [7]
Appearance	Colorless liquid	[1] [4]
Density	~1.35 g/cm ³	[4]
Boiling Point	39-40 °C (at 2 mmHg)	[1]
Solubility	Soluble in water, ethanol, and acetone	[4]
Stability	Unstable as a free oil; salts are stable. Sensitive to shock and friction.	[2] [3] [4]
Gas-Phase Enthalpy of Formation (HOF _{Gas})	-52.69 kJ/mol (G4 method)	[5]

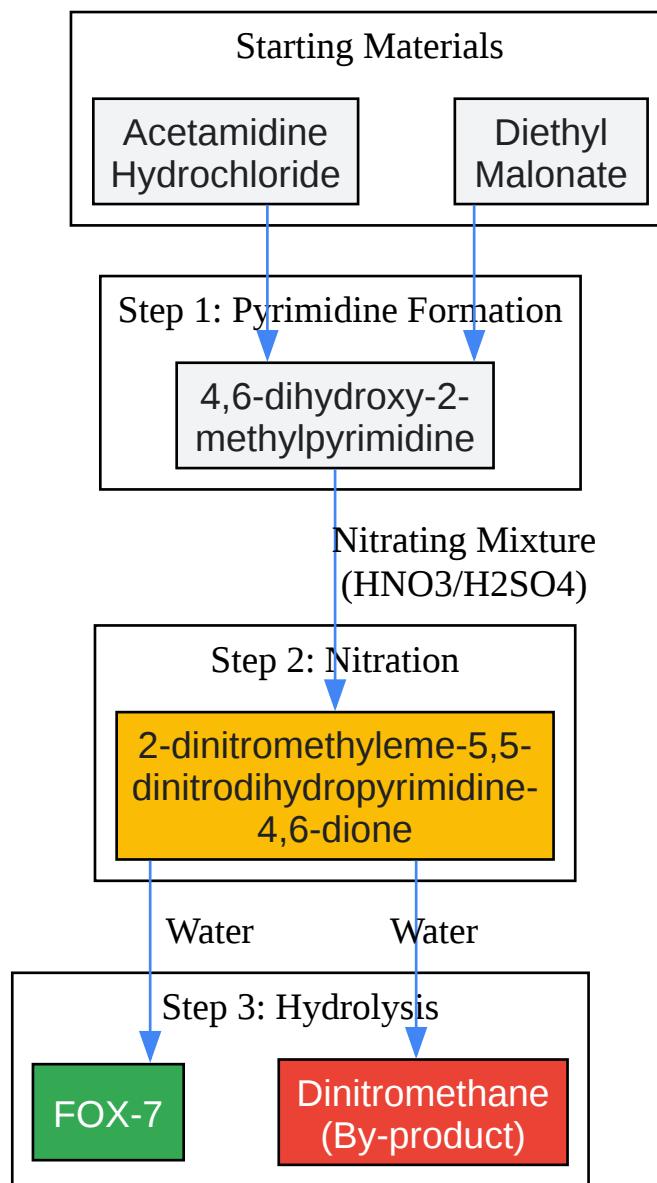
Application in Energetic Material Synthesis

Dinitromethane, primarily in the form of its more stable salts (e.g., potassium dinitromethanate), serves as a key intermediate for introducing the gem-dinitro functional group into target molecules.^{[2][3]}

Synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7)

FOX-7 is an insensitive high explosive with performance comparable to RDX but with significantly lower sensitivity to mechanical stimuli, making it a safer alternative.^[8]

Dinitromethane or its anion is a key component in several synthesis routes for FOX-7.

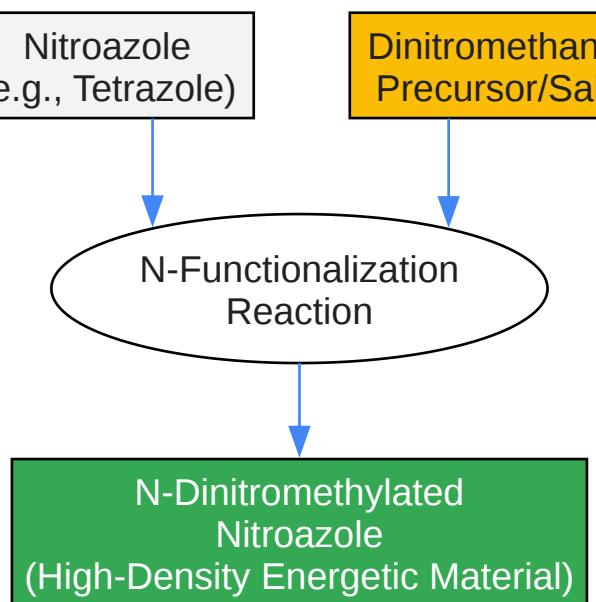

This method involves the reaction of a **dinitromethane** salt with an isourea derivative cation.[9] The use of the **dinitromethane** anion at relatively low temperatures mitigates some of the safety concerns associated with its handling.[9]

Experimental Protocol:

- Preparation of Potassium Dinitromethanate Solution: Dissolve 980 mg (6.8 mmol) of potassium dinitromethanate in 10 ml of distilled water in a 100 ml round-bottomed flask.[9]
- Addition of Reagent: To this solution, add 1 g (6.8 mmol) of 1H-1,2,4-triazole-1-carboxamidine hydrochloride.[9]
- pH Adjustment and Reaction: Immediately after addition, adjust the pH of the solution to 11-12 using a 20% potassium hydroxide (KOH) solution.[9]
- Heating: Increase the temperature to 50°C and stir the solution overnight.[9]
- Isolation: Distill off the solvent using a rotary evaporator to obtain the product. The resulting salt of FOX-7 can be converted to FOX-7 through acidification.[9]

Another route to FOX-7 involves the hydrolysis of 2-dinitromethylene-5,5-dinitrodihydropyrimidine-4,6-dione. This reaction yields both FOX-7 and **dinitromethane** as a by-product.[8] While this protocol does not use **dinitromethane** as a starting material, it demonstrates its formation during the synthesis, highlighting the need for careful handling of the reaction mixture. One of the main disadvantages of this procedure is the formation of **dinitromethane**, which is sensitive and must be handled with care.[8]

Workflow for FOX-7 Synthesis via Hydrolysis


[Click to download full resolution via product page](#)

*Synthesis of FOX-7 via hydrolysis, producing **dinitromethane**.*

N-Dinitromethyl Functionalization of Nitroazoles

A modern application of **dinitromethane** chemistry is the N-functionalization of nitrogen heterocycles to create a new family of highly dense, oxygen-rich energetic materials.[\[10\]](#) This strategy has led to the synthesis of compounds with detonation properties comparable to HMX.[\[10\]](#)

Conceptual Workflow for N-Dinitromethyl Functionalization

[Click to download full resolution via product page](#)*N-functionalization of nitroazoles with a dinitromethyl group.*

Quantitative Data of Derived Energetic Materials

The properties of energetic materials derived from **dinitromethane** chemistry are critical for evaluating their potential applications.

Table 2: Comparative Properties of FOX-7 and RDX

Property	FOX-7	RDX (Reference)	Source
Chemical Formula	$\text{C}_2\text{H}_4\text{N}_4\text{O}_4$	$\text{C}_3\text{H}_6\text{N}_6\text{O}_6$	
Density (crystal)	1.885 g/cm ³	1.82 g/cm ³	[11]
Detonation Velocity (VD)	8,870 m/s (at $\rho=1.885$ g/cm ³)	8,750 m/s	[11]
Impact Sensitivity (BAM)	126 - 159 cm (recrystallized)	38 cm	[11]
Oxygen Balance	-21.6%	-21.6%	[11]

Note: Higher impact sensitivity values (in cm) indicate lower sensitivity (i.e., greater insensitivity).

Safety Protocols and Handling

Given the hazardous nature of **dinitromethane** and its derivatives, strict adherence to safety protocols is mandatory.

- Engineering Controls: All manipulations must be conducted in a certified fume hood.[12] Use of a blast shield is highly recommended.
- Personal Protective Equipment (PPE):
 - Gloves: Use heavy-duty, chemical-resistant gloves (e.g., Neoprene, Viton, butyl rubber). [12] Do not use disposable nitrile gloves.[12]
 - Eye Protection: Wear safety goggles and a face shield, especially when heating is involved.[12][13]
 - Body Protection: A flame-resistant lab coat is required.[12]
- Storage: Store **dinitromethane** and its salts in tightly sealed containers in a dry, well-ventilated, and controlled environment, away from incompatible materials such as amines, acids, or bases.[12] Store under an inert gas.[12]
- Spill Procedure: In case of a spill, immediately evacuate the area, remove all ignition sources, and notify safety personnel.[12] Cleanup should only be performed by trained personnel with appropriate PPE.[14]
- Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

All procedures should be preceded by a thorough risk assessment.[15][16] It is crucial to recognize that the absence of a specific caution note does not imply that no significant hazards exist.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dinitromethane - Wikipedia [en.wikipedia.org]
- 2. US6340780B1 - Method of preparing salts of dinitromethane - Google Patents [patents.google.com]
- 3. US4233249A - Method for the preparation of alkali metal salts of dinitromethane - Google Patents [patents.google.com]
- 4. Buy Dinitromethane (EVT-14888647) | 625-76-3 [evitachem.com]
- 5. Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dinitromethane | 625-76-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. jes.or.jp [jes.or.jp]
- 9. US10099999B2 - Method for synthesizing 1,1-diamino-2,2-dinitroethylene (FOX-7) or a salt thereof - Google Patents [patents.google.com]
- 10. Design and synthesis of energetic materials towards high density and positive oxygen balance by N-dinitromethyl functionalization of nitroazoles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. FOX-7 - Sciencemadness Wiki [sciencemadness.org]
- 12. uwm.edu [uwm.edu]
- 13. echemi.com [echemi.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. us-yakuzo.jp [us-yakuzo.jp]
- 16. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Dinitromethane as a Precursor for Energetic Materials]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14754101#dinitromethane-as-a-precursor-for-energetic-materials-and-explosives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com